molecular formula C16H15N3OS B2403362 N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-carboxamide CAS No. 1448063-87-3

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2403362
CAS No.: 1448063-87-3
M. Wt: 297.38
InChI Key: QQGVIWIXOAKVTC-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-carboxamide is a complex organic compound that features a unique combination of cyclopropyl, imidazo[1,2-a]pyridine, and thiophene moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Future Directions

Imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle, has been recognized for its wide range of applications in medicinal chemistry . It has great potential in several research areas, from materials science to the pharmaceutical field . Therefore, it is expected that more efficient methods for the synthesis of imidazo[1,2-a]pyridines will be developed, considering today’s environmental concerns combined with economic aspects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, such as transition metals, and specific reagents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthesis process is crucial for industrial applications, and methods such as high-performance liquid chromatography (HPLC) are employed for purification .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c20-16(14-4-3-9-21-14)19(12-6-7-12)11-13-10-17-15-5-1-2-8-18(13)15/h1-5,8-10,12H,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGVIWIXOAKVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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